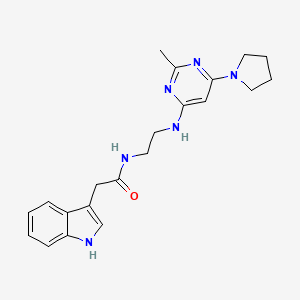
2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide , identified by its CAS number 59048-75-8, is an indole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N6O, with a molecular weight of approximately 442.52 g/mol. The structure features an indole moiety linked to a pyrimidine derivative through an acetamide functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival. The compound has shown promise in modulating pathways related to:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Proliferation : Inhibiting the growth of tumor cells by interfering with their signaling mechanisms.
Antiproliferative Effects
In a series of studies, This compound demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MV4-11 (acute biphenotypic leukemia) | 0.3 | MEK1/2 inhibition |
| Study B | MOLM13 (acute monocytic leukemia) | 1.2 | ERK pathway modulation |
| Study C | ARO (BRAF mutant melanoma) | 10 (oral dose) | G0/G1 arrest |
These studies reveal that the compound effectively inhibits cell growth at low concentrations, suggesting it may serve as a potential therapeutic agent for certain leukemias and melanomas.
Apoptotic Activity
Further investigations into the apoptotic effects of the compound revealed that it significantly increases the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels. This shift in protein expression supports the compound's role as an apoptosis inducer in cancer cells.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered orally, with a bioavailability exceeding 50%. Toxicological assessments have shown that while effective at inhibiting tumor growth, high doses can lead to systemic toxicity, necessitating careful dose management in therapeutic applications.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-25-19(13-20(26-15)27-10-4-5-11-27)22-8-9-23-21(28)12-16-14-24-18-7-3-2-6-17(16)18/h2-3,6-7,13-14,24H,4-5,8-12H2,1H3,(H,23,28)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZJOAIWDFYUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














